Potency vs. 2'-C-Methylcytidine (NM107)
3'-Deoxy-3'-fluoro-2'-C-methylguanosine exhibits approximately 88-fold greater antiviral potency than 2'-C-methylcytidine (NM107) in HCV genotype 1b replicon assays. This comparison highlights the functional advantage conferred by the guanine base combined with the 3'-fluoro-2'-C-methyl sugar modifications [1][2].
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 21 nM |
| Comparator Or Baseline | 2'-C-methylcytidine (NM107): EC₅₀ = 1.85 μM (1,850 nM) |
| Quantified Difference | ~88-fold greater potency for target compound |
| Conditions | HCV genotype 1b replicon; 72 hr incubation; indirect immunofluorescence readout for target compound; wild-type replicon cells for NM107 |
Why This Matters
This nearly two-log difference in antiviral potency directly informs selection of the appropriate nucleoside analog for establishing potency benchmarks or validating assay sensitivity in HCV replication studies.
- [1] BindingDB. BDBM50461673 (CHEMBL4228807). EC₅₀: 21 nM. Inhibition of Hepatitis C virus genotype 1b NS5B RNA-dependent-RNA polymerase. Deposited 2020. View Source
- [2] Adooq Bioscience. NM107 (2'-C-Methylcytidine) Datasheet. EC₅₀ in wild-type replicon cells = 1.85 μM. Catalog No. A21761. View Source
